![molecular formula C15H20ClN5O2 B7982820 4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid](/img/structure/B7982820.png)
4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a dihydroisoquinoline moiety, and a butanoic acid group, making it a unique structure for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is usually introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Butanoic Acid Group: This step involves the coupling of the tetrazole-dihydroisoquinoline intermediate with a butanoic acid derivative using coupling agents like EDCI or DCC.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The butanoic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted butanoic acid derivatives.
科学研究应用
4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(trifluoromethyl)phenyl]acetic acid: Known for its anti-inflammatory properties.
Uniqueness
4-[5-(3,4-dihydroisoquinolin-2(1{H})-ylmethyl)-1{H}-tetrazol-1-yl]butanoic acid is unique due to its combination of a tetrazole ring and a dihydroisoquinoline moiety, which provides a distinct set of chemical and biological properties not commonly found in other compounds.
属性
IUPAC Name |
4-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2.ClH/c21-15(22)6-3-8-20-14(16-17-18-20)11-19-9-7-12-4-1-2-5-13(12)10-19;/h1-2,4-5H,3,6-11H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVSILBLLYNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NN=NN3CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,6-Dihydroimidazo[4,5-e]benzimidazole;hydrochloride](/img/structure/B7982737.png)
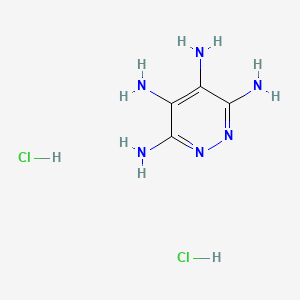
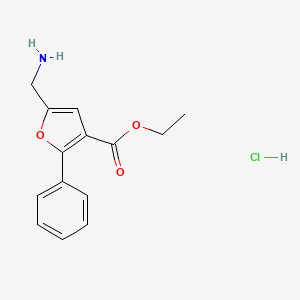
![[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B7982747.png)
![Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate dihydrochloride](/img/structure/B7982749.png)
![1-[2-(Prop-2-yn-1-ylamino)cyclohexyl]ethanone](/img/structure/B7982751.png)
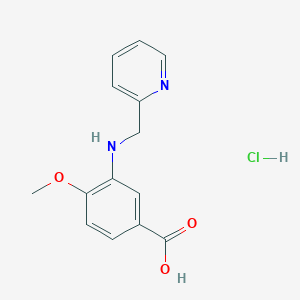
![2-[5-(acetylamino)-2-methyl-1{H}-imidazol-1-yl]ethyl acetate](/img/structure/B7982769.png)
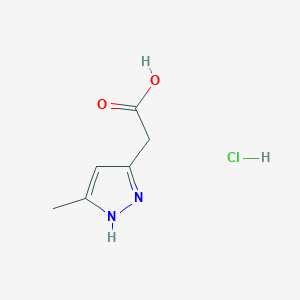


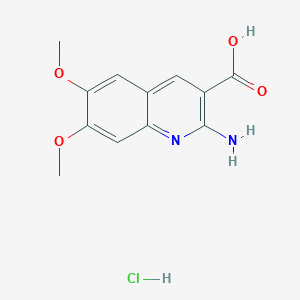
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine (HCl)](/img/structure/B7982809.png)
![[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid](/img/structure/B7982816.png)
